(2,2,3,3-Tetrafluoropropoxy)acetic acid
Overview
Description
Optimized Synthesis of Tetrafluoroterephthalic Acid
The synthesis of tetrafluoroterephthalic acid (H2tfBDC) is achieved with high efficiency, as reported in the study. By reacting 1,2,4,5-tetrafluorobenzene with an excess of n-butyllithium in tetrahydrofuran (THF), followed by carbonation with CO2, a yield of 95% is obtained without the need for extensive purification. The molecular structure of H2tfBDC is confirmed through single crystal X-ray structure analysis, which aligns with previous data from a deuterated sample. Additionally, the study explores the formation of single crystals of H2tfBDC·2H2O and (NH4)2tfBDC through recrystallization and reaction with aqueous ammonia, respectively. The latter shows thermal stability up to 250 °C and increased solubility in water compared to H2tfBDC. Furthermore, the synthesis of monosubstituted 2,3,5,6-tetrafluorobenzoic acid (H2tfBC) is described, which forms dimeric units in its crystal structure .
Molecular Structure Analysis
The molecular structure of H2tfBDC is elucidated using single crystal X-ray structure analysis, confirming the previously obtained data. The study also reports the crystal structures of H2tfBDC·2H2O and (NH4)2tfBDC, highlighting an extensive hydrogen bonding network in the former and the thermal stability and solubility properties of the latter. The crystal structure of H2tfBC is characterized by dimeric units, which is a distinctive structural feature of this compound .
Chemical Reactions Analysis
The research paper discusses the reactivity of 1,2,4,5-tetrafluorobenzene with n-butyllithium in THF, leading to the formation of H2tfBDC and H2tfBC. The difference in the stoichiometry of n-butyllithium used dictates the formation of either the tetra-substituted or mono-substituted product. The subsequent reactions with water/acetone and aqueous ammonia solution for H2tfBDC lead to the formation of different crystalline forms, demonstrating the versatility of the compound in forming coordination polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are briefly mentioned. H2tfBDC is obtained in high yields and can be recrystallized to form single crystals with an extensive hydrogen bonding network. The ammonium salt (NH4)2tfBDC exhibits enhanced solubility in water and thermal stability up to 250 °C. These properties suggest potential applications in the construction of new coordination polymers and metal-organic frameworks, as the title of the paper implies. The solid-state UV spectra of the complexes formed with 2-(1H-tetrazol-1-yl) acetic acid are also investigated, although the details of these properties are not provided in the abstract .
Synthesis Analysis
The synthesis of related compounds, such as those involving 2-(1H-tetrazol-1-yl) acetic acid, is not detailed in the provided papers. However, the synthesis of H2tfBDC and its derivatives is well-documented, with a focus on the high yield and the lack of need for extensive purification. The formation of coordination polymers is also mentioned, which could be relevant to the synthesis of compounds related to (2,2,3,3-Tetrafluoropropoxy)acetic acid, although the specific synthesis of this compound is not discussed .
Scientific Research Applications
Chemical Synthesis and Modification
(2,2,3,3-Tetrafluoropropoxy)acetic acid plays a significant role in chemical synthesis. For instance, in the study by Ahunovych et al. (2023), CF3-cyclopropanes with various substituents were prepared on a multigram scale by deoxyfluorination of cyclopropane carboxylic acids or their salts with sulfur tetrafluoride. This process included the use of α-pyridine acetic acids and their potassium salts, demonstrating the utility of (2,2,3,3-Tetrafluoropropoxy)acetic acid in creating building blocks for medicinal chemistry (Ahunovych et al., 2023).
Materials Science and Engineering
In the field of materials science, (2,2,3,3-Tetrafluoropropoxy)acetic acid contributes to advancements in polymer science. Bamford and Mullik (1976) demonstrated the polymerization of tetrafluoroethylene in acetic acid, photoinitiated by metal carbonyls. This process, conducted at ambient temperatures and pressures, highlighted the potential of (2,2,3,3-Tetrafluoropropoxy)acetic acid in facilitating new methods of polymerization and material fabrication (Bamford & Mullik, 1976).
Environmental and Agricultural Applications
The compound has also been explored for environmental applications. Khan and Akhtar (2011) studied the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate, a nano-composite used in pesticide-sensitive membrane electrodes. Their research on the adsorption of 2,4,5-T from aqueous solutions and the fabrication of pesticide-sensitive membrane electrodes suggests potential applications of (2,2,3,3-Tetrafluoropropoxy)acetic acid in environmental monitoring and agricultural practices (Khan & Akhtar, 2011).
Electrochemistry and Industrial Chemistry
In industrial chemistry, the compound's role in electrochemistry is noteworthy. Wang et al. (2014) researched the oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce 2,2,3,3-tetrafluopropionic acid, demonstrating its application in the high-selectivity production of sodium 2,2,3,3-tetrafluoropropionate, an important chemical in various industrial processes (Wang et al., 2014).
Safety And Hazards
“(2,2,3,3-Tetrafluoropropoxy)acetic acid” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information pictograms indicate that it may cause eye irritation (GHS07) . The precautionary statements recommend rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c6-4(7)5(8,9)2-12-1-3(10)11/h4H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWEDZMVMBETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385160 | |
Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3,3-Tetrafluoropropoxy)acetic acid | |
CAS RN |
870-51-9 | |
Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.